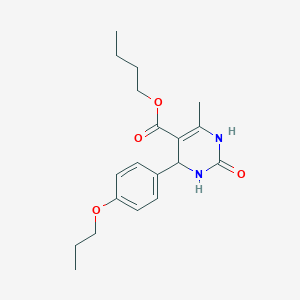![molecular formula C15H21BrN2O2 B11705344 4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)
4,4'-[(4-Bromophenyl)methanediyl]dimorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine is an organic compound characterized by the presence of a bromophenyl group attached to a methanediyl bridge, which is further connected to two morpholine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Bromophenyl)methanediyl]dimorpholine typically involves the reaction of 4-bromobenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the morpholine rings.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[(4-Bromophenyl)methanediyl]dimorpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
科学研究应用
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 4,4’-[(4-Bromophenyl)methanediyl]dimorpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
4-Bromophenyl)morpholine: This compound shares the bromophenyl and morpholine groups but lacks the methanediyl bridge.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group but is structurally different due to the presence of a thiazole ring.
(4-Bromophenyl)(phenyl)methanol: Similar in having a bromophenyl group but differs in the presence of a phenyl and hydroxyl group.
Uniqueness
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC 名称 |
4-[(4-bromophenyl)-morpholin-4-ylmethyl]morpholine |
InChI |
InChI=1S/C15H21BrN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 |
InChI 键 |
YBIQGFDHTQQUCM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C2=CC=C(C=C2)Br)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705282.png)


![3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11705301.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)


![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705325.png)




![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)
